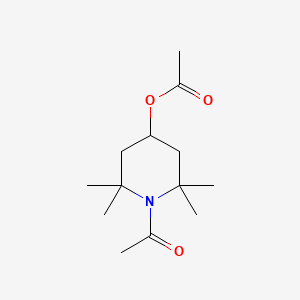
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one, also known as Curcumin, is a natural polyphenol compound that is found in the rhizome of turmeric (Curcuma longa). It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one exerts its effects through multiple mechanisms of action. It has been found to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound also inhibits the activity of various inflammatory mediators, including COX-2, iNOS, and TNF-α. Additionally, curcumin has been found to regulate gene expression by modulating transcription factors such as AP-1 and NF-κB.
Biochemical and Physiological Effects:
This compound has been found to possess numerous biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which helps to protect against oxidative stress-induced damage. This compound also possesses anti-inflammatory activity, which helps to reduce inflammation and associated tissue damage. Additionally, curcumin has been found to possess anti-cancer activity, which helps to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity and wide availability. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, curcumin also has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using various formulations and delivery methods, such as nanoparticles and liposomes.
Orientations Futures
There are numerous future directions for research on curcumin. Some of the potential areas of research include the development of novel formulations and delivery methods to improve its bioavailability, the identification of new targets and signaling pathways, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further research is needed to elucidate the mechanisms of action of curcumin and to identify potential synergistic effects with other compounds.
Méthodes De Synthèse
The synthesis of curcumin involves the condensation of acetylacetone with vanillin and thiophene-2-carboxaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, followed by purification using column chromatography.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective properties. This compound exerts its effects through multiple mechanisms, including the modulation of various signaling pathways, inhibition of inflammatory mediators, and regulation of gene expression.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-thiophen-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-14-5-3-2-4-11(14)6-7-13(15)12-8-9-17-10-12/h2-10H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDQWXZLMYGWAT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5322953.png)
![3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B5322959.png)
![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)

![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)

![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)